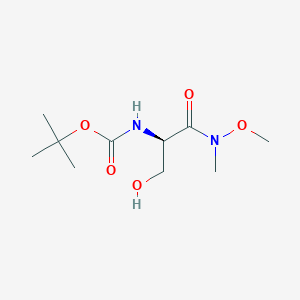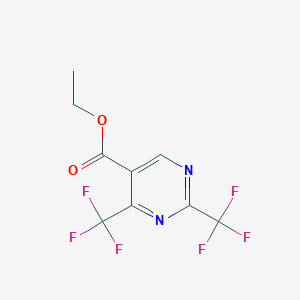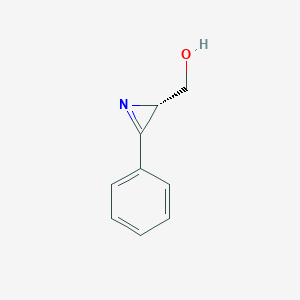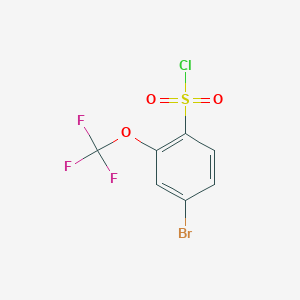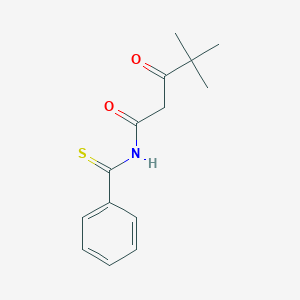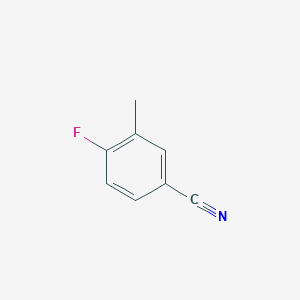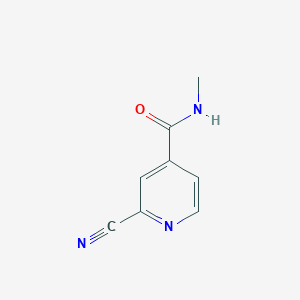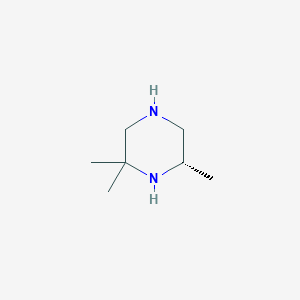
(6S)-2,2,6-trimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-2,2,6-trimethylpiperazine: is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The this compound variant is characterized by the presence of three methyl groups attached to the piperazine ring, specifically at the 2 and 6 positions, with the 6-position methyl group having an S-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-2,2,6-trimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine or its derivatives.
Methylation: The piperazine is subjected to methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium carbonate.
Chiral Resolution: To obtain the (6S)-enantiomer, chiral resolution techniques are employed. This can involve the use of chiral catalysts or chiral auxiliaries to selectively produce the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes followed by chiral resolution. The use of continuous flow reactors and advanced separation techniques like chromatography can enhance the efficiency and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6S)-2,2,6-trimethylpiperazine can undergo oxidation reactions to form N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert N-oxides back to the parent piperazine compound. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions where one of the methyl groups is replaced by another substituent. This can be achieved using reagents like alkyl halides under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Parent piperazine compound.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: (6S)-2,2,6-trimethylpiperazine can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis where chiral catalysts are required.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and functions.
Medicine:
Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Polymer Production: It can be used as a monomer or co-monomer in the production of specialty polymers with unique properties.
Mechanism of Action
The mechanism by which (6S)-2,2,6-trimethylpiperazine exerts its effects depends on its specific application:
Enzyme Inhibition: The compound binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity.
Catalysis: As a chiral ligand, it coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reaction products.
Comparison with Similar Compounds
2,2,6-trimethylpiperazine: Lacks the chiral center at the 6-position.
2,5-dimethylpiperazine: Has methyl groups at different positions on the piperazine ring.
1,4-dimethylpiperazine: Methyl groups are attached to the nitrogen atoms rather than the carbon atoms of the ring.
Uniqueness:
Chirality: The (6S)-configuration imparts unique stereochemical properties that can be crucial in asymmetric synthesis and chiral recognition processes.
Reactivity: The presence of three methyl groups influences the compound’s reactivity and its ability to participate in specific chemical reactions.
Properties
IUPAC Name |
(6S)-2,2,6-trimethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2,3)9-6/h6,8-9H,4-5H2,1-3H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPNPEQMWQTSAR-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC(N1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
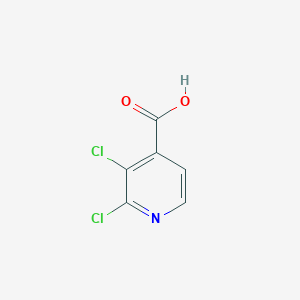
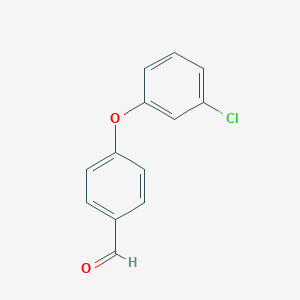


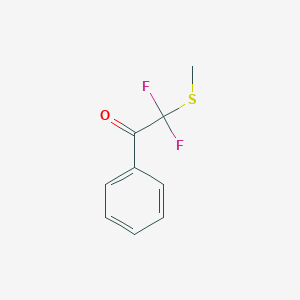
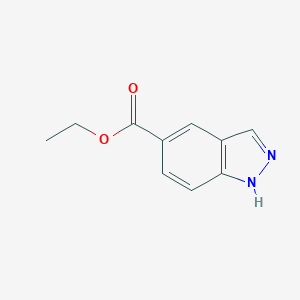
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)
